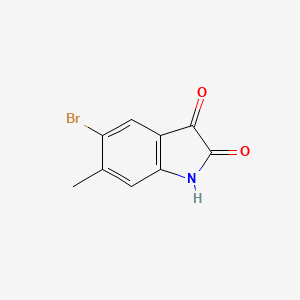

5-Bromo-6-methylindoline-2,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-6-methylindoline-2,3-dione is a chemical compound with the molecular formula C9H6BrNO2. It is a derivative of indoline-2,3-dione, featuring a bromine atom at the 5th position and a methyl group at the 6th position on the indoline ring. This compound is known for its yellow to brown solid form and is used in various chemical and pharmaceutical applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-methylindoline-2,3-dione typically involves the bromination of 6-methylindoline-2,3-dione. One common method is the reaction of 6-methylindoline-2,3-dione with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as crystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-6-methylindoline-2,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it to the corresponding indoline derivatives.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Indoline derivatives.

Activité Biologique

5-Bromo-6-methylindoline-2,3-dione is a compound belonging to the indole derivative family, which is recognized for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C₉H₆BrNO₂

- Molecular Weight : 240.053 g/mol

- CAS Number : 106976-23-2

This compound exhibits its biological effects through several mechanisms:

- Target Interaction : It has a high affinity for various biological receptors, influencing multiple biochemical pathways.

- Mode of Action : The compound interacts with its targets through non-covalent binding, leading to alterations in cellular signaling and metabolic processes.

- Biochemical Pathways : Indole derivatives like this compound can modulate pathways involved in cell proliferation, apoptosis, and inflammation.

Anticancer Activity

Research has indicated that this compound possesses significant anticancer properties. A study evaluating its effect on human cancer cell lines reported:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 1.5 | Induction of apoptosis via mitochondrial pathway |

| HeLa (Cervical) | 2.0 | Inhibition of cell cycle progression |

| A549 (Lung) | 1.8 | Modulation of MAPK signaling pathways |

The compound's ability to induce apoptosis and inhibit cell proliferation makes it a candidate for further development in cancer therapeutics .

Enzyme Inhibition

This compound has also been studied for its potential as an enzyme inhibitor:

-

Aminopeptidase N Inhibition : Evaluated in HEK293 cells, the compound demonstrated effective inhibition of aminopeptidase N, with a notable structure-activity relationship (SAR) indicating that the presence of bromine at the 5-position is crucial for activity.

Compound Variant IC50 (µM) Observations Original 0.84 High activity due to bromine No Bromine >10 Loss of activity Nitro Substituted 1.0 Retained some activity

This data suggests that modifications to the bromine substituent significantly impact the biological activity .

Study on Structure-Activity Relationship (SAR)

A comprehensive SAR study highlighted the importance of substituent groups in determining the biological efficacy of this compound:

- Bromine vs. Other Halogens : Substitution of bromine with fluorine or chlorine resulted in decreased potency, while iodine showed slightly increased activity.

Pharmacokinetics and Toxicology

Initial pharmacokinetic assessments indicate that the compound has favorable drug-like properties, including:

- Solubility : Moderate solubility in aqueous solutions.

- Metabolic Stability : Demonstrated stability in liver microsome assays.

Toxicological studies revealed mild cytotoxicity at higher concentrations but significant selectivity towards cancer cells over normal cells .

Propriétés

IUPAC Name |

5-bromo-6-methyl-1H-indole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c1-4-2-7-5(3-6(4)10)8(12)9(13)11-7/h2-3H,1H3,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMOFYMXAJLMJLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Br)C(=O)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.